molecular formula C9H11NO2 B559541 D-phenylalanine CAS No. 673-06-3

D-phenylalanine

Cat. No. B559541
CAS RN: 673-06-3
M. Wt: 165.19 g/mol
InChI Key: COLNVLDHVKWLRT-MRVPVSSYSA-N
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Description

D-phenylalanine is the D-enantiomer of phenylalanine . It is a phenylalanine and a D-alpha-amino acid . It is a conjugate base of a D-phenylalaninium and a conjugate acid of a D-phenylalaninate . It is an enantiomer of an L-phenylalanine . It is a tautomer of a D-phenylalanine zwitterion . D-phenylalanine appears as needles or prisms .


Synthesis Analysis

D-phenylalanine can be produced using RgPAL, an enzymatic method . RgPAL was immobilized on MCM-41 through covalent binding, which increased the operational stability . A D-phenylalanine production process was set up in a recirculating packed-bed reactor (RPBR) .


Molecular Structure Analysis

The molecular formula of D-phenylalanine is C9H11NO2 . The molecular weight is 165.19 g/mol . The IUPAC name is (2R)-2-amino-3-phenylpropanoic acid . The InChI is InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 . The InChIKey is COLNVLDHVKWLRT-MRVPVSSYSA-N .


Chemical Reactions Analysis

The synthesis of substituted D-phenylalanines in high yield and excellent optical purity, starting from inexpensive cinnamic acids, has been achieved with a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization (based on stereoselective oxidation and nonselective reduction) .

Scientific Research Applications

  • Electrochemical Sensors for Phenylalanine : D-Phenylalanine is significant for detecting phenylketonuria, a genetic disorder. Electrochemical sensors and biosensors have been developed for its detection, enhancing selectivity and sensitivity (Dinu & Apetrei, 2020).

  • Impact on Milk Protein Synthesis : Studies have shown that D-Phenylalanine oligopeptides enhance milk protein synthesis in bovine mammary epithelial cells. This suggests its potential in improving dairy production (Zhou, Wu, Liu, & Liu, 2015).

  • Role in Plant Metabolism : D-Phenylalanine plays a crucial role in plant metabolism, particularly in conifers. It's used for biosynthesis of phenylpropanoids, contributing to plant growth, reproduction, and defense mechanisms (Pascual et al., 2016).

  • Formation of Self-Assembled Nanostructures : Research has explored D-Phenylalanine for synthesizing self-assembled structures like wires and tubes, highlighting its potential in biomaterials development (Moazeni, Karimzadeh, & Kermanpur, 2018).

  • Mitigating Chilling Injury in Fruits : D-Phenylalanine has been found to alleviate chilling injury in plums during cold storage, enhancing their antioxidant capacity and quality. This suggests its application in postharvest fruit preservation (Sogvar, Rabiei, Razavi, & Gohari, 2020).

  • Enantioselective Recognition in Sensing Technologies : It has been used in chiral fluorescent sensors for high enantioselective recognition, differentiating D- and L-phenylalanine configurations (Zhang, Wang, Yu, & Sun, 2022).

  • Biosynthesis in Microbial Systems : Studies have focused on optimizing the production of L-Phenylalanine in E. coli for food and medicinal applications, highlighting the metabolic engineering potential of D-Phenylalanine (Ding et al., 2016).

  • Understanding Amino Acid Transfer : Research on D-Phenylalanine helps in understanding the stereoselective transfer of amino acids, crucial for protein synthesis in biological systems (Wickramasinghe, Staves, & Lacey, 1991).

  • Role in Neurological Disorders : D-Phenylalanine's role in health and neurological disorders, particularly in phenylketonuria (PKU), has been extensively studied, offering insights into its therapeutic potential (Akram et al., 2020).

  • Genetic Studies in Mice : Genetic studies in mice have utilized D-Phenylalanine to understand the ability to perceive its sweetness, shedding light on taste perception mechanisms (Ninomiya, Higashi, Mizukoshi, & Funakoshi, 1987).

Safety And Hazards

D-phenylalanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, and do not breathe vapors/dust .

Future Directions

There are ongoing studies on the use of D-phenylalanine in the treatment of chronic pain . There are also studies on the chiral fluorescence quenching effect of D-phenylalanine enantiomer in zebrafish .

properties

IUPAC Name

(2R)-2-amino-3-phenylpropanoic acid
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InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
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InChI Key

COLNVLDHVKWLRT-MRVPVSSYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
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Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)N
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Molecular Formula

C9H11NO2
Record name D-PHENYLALANINE
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DSSTOX Substance ID

DTXSID4025876
Record name D-Phenylalanine
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Molecular Weight

165.19 g/mol
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Physical Description

D-phenylalanine appears as needles or prisms. (NTP, 1992)
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Boiling Point

563 °F at 760 mmHg (Sublimes) (NTP, 1992)
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Solubility

Soluble (NTP, 1992)
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Product Name

D-phenylalanine

CAS RN

673-06-3
Record name D-PHENYLALANINE
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Melting Point

541 to 543 °F (Decomposes) (NTP, 1992)
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Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
piperidine DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
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reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-phenylalanine
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D-phenylalanine
Reactant of Route 3
D-phenylalanine
Reactant of Route 4
D-phenylalanine
Reactant of Route 5
D-phenylalanine
Reactant of Route 6
D-phenylalanine

Citations

For This Compound
17,700
Citations
V Singh, RK Rai, A Arora, N Sinha, AK Thakur - Scientific reports, 2014 - nature.com
… Interestingly, D-phenylalanine arrests the fibre formation by L-phenylalanine and gives rise to flakes. … This suggests the use of D-phenylalanine as modulator of L-phenylalanine amyloid …
Number of citations: 117 www.nature.com
NE Walsh, S Ramamurthy, L Schoenfeld… - Archives of physical …, 1986 - archives-pmr.org
… One of these compounds, D-phenylalanine (DPA), has been shown to increase the pain threshold in animals. It is … were carried out with this synthetic amino acid, D-phenylalanine …
Number of citations: 68 www.archives-pmr.org
TK Sawyer, PJ Sanfilippo, VJ Hruby… - Proceedings of the …, 1980 - National Acad Sciences
… cyclase, and tyrosinase assays suggest that both amphibian and mammn cell receptors for at-MSH recognize the specific stereostructural characteristics of the D-phenylalanine-7 …
Number of citations: 661 www.pnas.org
AJ Zametkin, F Karoum, JL Rapoport - The American journal of …, 1987 - europepmc.org
Eleven hyperactive boys were treated for 2 weeks with D-phenylalanine (20 mg/kg per day) and for 2 weeks with placebo in a double-blind crossover study. Tests included parent and …
Number of citations: 38 europepmc.org
H Khan, T Khan, JK Park - Separation and purification technology, 2008 - Elsevier
… Phenylalanine is an aromatic alpha-amino acid that exists in two isomeric forms; d-phenylalanine (d-Phe) and l-phenylalanine (l-Phe). Due to the different biological natures and …
Number of citations: 60 www.sciencedirect.com
X Yang, SY Li, F Dong, J Ren, N Sreejayan - Journal of inorganic …, 2006 - Elsevier
… The aim of the present study was to evaluate the effects of a novel synthetic chromium (d-phenylalanine) 3 complex on insulin-sensitivity, plasma lipid-profile and oxidant stress in a …
Number of citations: 73 www.sciencedirect.com
C Lu, S Zhang, W Song, J Liu, X Chen, L Liu… - …, 2021 - Wiley Online Library
… D-phenylalanine is an important intermediate in food and pharmaceutical industries. Here, to enable efficient D-phenylalanine … of 57.8 g L −1 D-phenylalanine in 30 h, the highest titer to …
R Fernandez-Lafuente, V Rodriguez… - Enzyme and Microbial …, 1998 - Elsevier
… by mild stereospecific oxidation of d-phenylalanine (from d/l … after complete oxidation of d-phenylalanine by using the racemic … the transformation of d-phenylalanine into phenylpyruvic …
Number of citations: 182 www.sciencedirect.com
PJ Pickering, JB Chaudhuri - Journal of membrane science, 1997 - Elsevier
A chiral emulsion liquid membrane was developed using copper(II) N- decyl -( l )- hydroxyproline as a chiral carrier in a hexanol:decane membrane solvent. Enantioselective differential …
Number of citations: 76 www.sciencedirect.com
S Ehrenpreis - Acupuncture & Electro-Therapeutics Research, 1982 - ingentaconnect.com
… One of these, D-phenylalanine, is also anti-infiammatory. D-phenylalanine has proven to be beneficial in many human patients with chronic, intractable pain. It is proposed the …
Number of citations: 43 www.ingentaconnect.com

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